N-(3-chloro-4-methylphenyl)-2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-2-oxoacetamide
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Overview
Description
N-(3-CL-4-METHYLPHENYL)-2-(2-(3,4-DIMETHOXYBENZYLIDENE)HYDRAZINO)-2-OXOACETAMIDE is a synthetic organic compound that belongs to the class of hydrazones. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CL-4-METHYLPHENYL)-2-(2-(3,4-DIMETHOXYBENZYLIDENE)HYDRAZINO)-2-OXOACETAMIDE typically involves the condensation reaction between an appropriate hydrazine derivative and an aldehyde or ketone. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-CL-4-METHYLPHENYL)-2-(2-(3,4-DIMETHOXYBENZYLIDENE)HYDRAZINO)-2-OXOACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-(3-CL-4-METHYLPHENYL)-2-(2-(3,4-DIMETHOXYBENZYLIDENE)HYDRAZINO)-2-OXOACETAMIDE involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, or inducing specific cellular responses. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-CL-4-METHYLPHENYL)-2-(2-(3,4-DIMETHOXYBENZYLIDENE)HYDRAZINO)-2-OXOACETAMIDE include other hydrazones and related derivatives. Examples include:
- N-(3-CHLOROPHENYL)-2-(2-(3,4-DIMETHOXYBENZYLIDENE)HYDRAZINO)-2-OXOACETAMIDE
- N-(4-METHYLPHENYL)-2-(2-(3,4-DIMETHOXYBENZYLIDENE)HYDRAZINO)-2-OXOACETAMIDE
Uniqueness
The uniqueness of N-(3-CL-4-METHYLPHENYL)-2-(2-(3,4-DIMETHOXYBENZYLIDENE)HYDRAZINO)-2-OXOACETAMIDE lies in its specific chemical structure, which imparts distinct physical, chemical, and biological properties. These properties can be leveraged for specific applications that may not be achievable with other similar compounds.
Properties
Molecular Formula |
C18H18ClN3O4 |
---|---|
Molecular Weight |
375.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C18H18ClN3O4/c1-11-4-6-13(9-14(11)19)21-17(23)18(24)22-20-10-12-5-7-15(25-2)16(8-12)26-3/h4-10H,1-3H3,(H,21,23)(H,22,24)/b20-10+ |
InChI Key |
WWBAJIHEVTUAAB-KEBDBYFISA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OC)OC)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC)OC)Cl |
Origin of Product |
United States |
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